molecular formula C9H9N3OS B13113050 2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole

Cat. No.: B13113050
M. Wt: 207.25 g/mol
InChI Key: NBKQBXKUGQPCEH-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted pyridinylmethyl derivatives.

Scientific Research Applications

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties.

Uniqueness

2-(Methylthio)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which provides stability and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-methylsulfanyl-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3

InChI Key

NBKQBXKUGQPCEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(O1)CC2=CC=CC=N2

Origin of Product

United States

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